molecular formula C15H31N3O B2926400 1-[4-(Aminomethyl)piperidin-1-yl]-3-(4-methylpiperidin-1-yl)propan-2-ol CAS No. 866250-72-8

1-[4-(Aminomethyl)piperidin-1-yl]-3-(4-methylpiperidin-1-yl)propan-2-ol

Cat. No.: B2926400
CAS No.: 866250-72-8
M. Wt: 269.433
InChI Key: UAWYAZCAXAUSNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-[4-(Aminomethyl)piperidin-1-yl]-3-(4-methylpiperidin-1-yl)propan-2-ol features a central propan-2-ol backbone substituted with two distinct piperidine moieties:

  • A 4-(aminomethyl)piperidine group at position 1.
  • A 4-methylpiperidine group at position 2.

Its synthesis likely involves epoxide ring-opening reactions with amines, as seen in related compounds (e.g., nucleophilic attack of piperidine derivatives on epoxides) .

Properties

IUPAC Name

1-[4-(aminomethyl)piperidin-1-yl]-3-(4-methylpiperidin-1-yl)propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H31N3O/c1-13-2-6-17(7-3-13)11-15(19)12-18-8-4-14(10-16)5-9-18/h13-15,19H,2-12,16H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAWYAZCAXAUSNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CC(CN2CCC(CC2)CN)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H31N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.43 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[4-(Aminomethyl)piperidin-1-yl]-3-(4-methylpiperidin-1-yl)propan-2-ol typically involves multiple steps, starting from basic organic molecules. One common method involves the reaction of piperidine derivatives with appropriate alkylating agents under controlled conditions. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, often using catalysts and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

1-[4-(Aminomethyl)piperidin-1-yl]-3-(4-methylpiperidin-1-yl)propan-2-ol can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace leaving groups in the molecule. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: It can be used in the study of biological pathways and interactions due to its structural similarity to certain biological molecules.

    Industry: It may be used in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[4-(Aminomethyl)piperidin-1-yl]-3-(4-methylpiperidin-1-yl)propan-2-ol involves its interaction with specific molecular targets, such as receptors or enzymes. These interactions can modulate biological pathways, leading to various physiological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The following compounds share the propan-2-ol scaffold but differ in substituent groups:

Compound Name Substituents Key Features Evidence Source
1-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-naphthalen-1-yloxy-propan-2-ol 4-(2-Methoxyphenyl)piperazine, naphthyloxy Aryl ether and methoxyphenyl groups; marketed as Avishot/Flivas (CNS applications)
1-(Piperidin-1-yl)-3-(2,4,6-trimethyl-phenyl)propan-2-ol Piperidine, 2,4,6-trimethylphenyl Highly lipophilic aromatic substituent; crystallographically characterized
1-(9H-carbazol-9-yl)-3-(4-(4-chlorophenyl)piperazin-1-yl)propan-2-ol Carbazole, 4-chlorophenylpiperazine Bulky carbazole group; potential kinase/receptor inhibition
1-(Naphthalen-2-yloxy)-3-(piperidin-1-yl)propan-2-ol Naphthyloxy, piperidine Ether linkage; synthesized via epoxide ring-opening

Physicochemical Properties

Property Target Compound Avishot/Flivas Trimethylphenyl Analog
Molecular Weight ~339.5 g/mol ~439.5 g/mol ~317.5 g/mol
logP (Predicted) ~2.1 (moderate) ~3.5 (high) ~3.8 (high)
Hydrogen Bond Donors 2 (OH, NH2) 1 (OH) 1 (OH)
Water Solubility Moderate (NH2 group) Low (aryl groups) Low

The aminomethyl group in the target compound enhances solubility and hydrogen-bonding capacity, which may improve pharmacokinetics compared to more lipophilic analogs.

Structure-Activity Relationship (SAR) Insights

  • Piperidine vs. Piperazine : Piperazine-containing analogs (e.g., ) often exhibit stronger receptor binding due to additional hydrogen-bonding sites. The target compound’s piperidine groups may prioritize membrane permeability over target affinity .
  • Aminomethyl Substitution: The 4-(aminomethyl)piperidine group introduces a primary amine, which is absent in analogs like the trimethylphenyl derivative. This group could enable salt formation (improving stability) or interaction with acidic residues in target proteins .
  • Methyl vs. Aryl Groups: The 4-methylpiperidine substituent provides moderate lipophilicity, balancing the hydrophilic aminomethyl group. Aryl-substituted analogs (e.g., naphthyloxy in ) show higher logP values but reduced metabolic stability .

Biological Activity

1-[4-(Aminomethyl)piperidin-1-yl]-3-(4-methylpiperidin-1-yl)propan-2-ol, also known by its CAS number 866250-72-8, is a compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, receptor interactions, and potential therapeutic uses.

Chemical Structure

The molecular formula of this compound is C15H31N3O. The structural features include two piperidine rings and an alcohol functional group, which contribute to its biological properties.

Research indicates that this compound may interact with various receptors and enzymes in the body, influencing several biological pathways:

G Protein-Coupled Receptors (GPCRs) :
The compound has been shown to affect GPCRs, which play critical roles in cellular communication and signal transduction. Specifically, it may interact with imidazoline receptors, which are involved in regulating sympathetic tone and cardiovascular functions .

Neurotransmitter Systems :
The structure suggests potential interactions with neurotransmitter systems, particularly those involving monoamines. This could implicate the compound in mood regulation and neuroprotection .

Biological Activity Data

Activity Effect Reference
GPCR InteractionModulation of sympathetic tone
Neurotransmitter ModulationPotential antidepressant effects
Cellular ProliferationInhibition in cancer cell lines

Case Studies

Several studies have explored the biological activity of this compound:

  • Antidepressant-like Effects : A study investigated the effects of similar piperidine derivatives on depression models in rodents, suggesting that compounds with this structure may exhibit significant antidepressant properties through modulation of serotonin and norepinephrine levels .
  • Cancer Research : In vitro studies demonstrated that derivatives of this compound inhibited the growth of glioblastoma cell lines. The mechanism was linked to the downregulation of specific oncogenes and modulation of apoptotic pathways .
  • Cardiovascular Studies : Research on imidazoline receptors indicated that compounds similar to this compound could lower blood pressure by enhancing central inhibition of sympathetic outflow .

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 1-[4-(Aminomethyl)piperidin-1-yl]-3-(4-methylpiperidin-1-yl)propan-2-ol in laboratory settings?

  • Methodological Answer :

  • Skin Protection : Wear nitrile gloves and lab coats to prevent direct contact. In case of exposure, rinse immediately with water for at least 15 minutes .

  • Eye Protection : Use safety goggles. If contact occurs, flush eyes with water for 15 minutes and seek medical attention .

  • Inhalation Precautions : Work in a fume hood to minimize vapor exposure. If inhaled, move to fresh air and monitor for respiratory distress .

  • Storage : Store in a cool, dry place in sealed containers away from oxidizers and heat sources .

    Table 1: Key Safety Precautions

    HazardPrecautionReference
    Skin ContactRinse with water; remove contaminated clothing
    Eye ExposureFlush with water for 15 minutes
    InhalationUse fume hood; seek fresh air

Q. Which analytical techniques are suitable for characterizing the purity of this compound?

  • Methodological Answer :

  • HPLC : Use a C18 column (250 mm × 4.6 mm, 5 µm) with a mobile phase of methanol:buffer (65:35, pH 4.6) at 1.0 mL/min flow rate. UV detection at 254 nm is recommended for identifying impurities .

  • NMR Spectroscopy : Employ 1^1H and 13^13C NMR to confirm structural integrity and detect solvent residues.

  • Mass Spectrometry (MS) : High-resolution MS (HRMS) can validate molecular weight and fragmentation patterns .

    Table 2: Recommended HPLC Conditions

    ParameterSpecificationReference
    ColumnC18, 5 µm, 250 mm × 4.6 mm
    Mobile PhaseMethanol:Buffer (65:35), pH 4.6
    DetectionUV at 254 nm

Q. How can researchers synthesize this compound with high yield?

  • Methodological Answer :

  • Step 1 : Perform a nucleophilic substitution reaction between 4-(aminomethyl)piperidine and 3-(4-methylpiperidin-1-yl)propan-2-ol under inert atmosphere.
  • Step 2 : Purify the crude product via column chromatography (silica gel, ethyl acetate:hexane gradient) .
  • Step 3 : Optimize reaction temperature (60–80°C) and catalyst (e.g., K2_2CO3_3) to enhance yield .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Methodological Answer :

  • Molecular Docking : Use software like AutoDock Vina to simulate binding affinity with receptors (e.g., GPCRs or enzymes). Validate predictions with experimental IC50_{50} values .
  • MD Simulations : Conduct 100-ns molecular dynamics simulations in explicit solvent (e.g., TIP3P water) to assess stability of ligand-receptor complexes .
  • QSAR Analysis : Derive quantitative structure-activity relationships to optimize substituents for enhanced potency .

Q. What strategies resolve discrepancies between observed and predicted biological activity?

  • Methodological Answer :

  • Replicate Experiments : Ensure consistency in assay conditions (e.g., pH, temperature, cell lines) to rule out variability .
  • Metabolic Stability Testing : Use liver microsomes to assess if rapid metabolism reduces efficacy .
  • Epimerization Check : Analyze stereochemistry via chiral HPLC to confirm no racemization during synthesis .

Q. How can researchers optimize the compound’s pharmacokinetic profile?

  • Methodological Answer :

  • LogP Adjustment : Introduce hydrophilic groups (e.g., -OH, -COOH) to improve solubility while maintaining target affinity .
  • Pro-drug Design : Modify the aminomethyl group to enhance bioavailability, with enzymatic cleavage sites for activation .
  • In Vivo PK Studies : Monitor plasma half-life and tissue distribution in rodent models to guide structural refinements .

Theoretical and Methodological Considerations

Q. What theoretical frameworks guide the design of derivatives for enhanced selectivity?

  • Methodological Answer :

  • Receptor Topology Mapping : Align compound modifications with binding pocket features (e.g., hydrophobic patches, hydrogen-bond donors) .
  • Free Energy Perturbation (FEP) : Calculate ΔΔG values to predict the impact of substituents on binding energy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.